Cas no 291289-18-4 (tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate)

tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate
- 4-Trifluoromethyl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- tert-butyl4-(Trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate
- AKOS032946829
- tert-butyl 4-(trifluoromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- tert-butyl4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate-B28582
- 291289-18-4
- D86881
- CS-W001701
- 3,6-Dihydro-4-(trifluoromethyl)-1(2h)-pyridinecarboxylic acid 1,1-dimethylethyl ester
- AS-73193
- tert-butyl 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- DB-151180
-
- MDL: MFCD28967983
- インチ: InChI=1S/C11H16F3NO2/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14/h4H,5-7H2,1-3H3
- InChIKey: HJGCURJSUUAGIT-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCC(=CC1)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 251.11331324g/mol
- どういたいしつりょう: 251.11331324g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM366290-1g |
tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2h)-carboxylate |
291289-18-4 | 95% | 1g |
$742 | 2022-06-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T51930-25g |
tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate |
291289-18-4 | 95% | 25g |
¥43380.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T51930-50g |
tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate |
291289-18-4 | 95% | 50g |
¥69410.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1008639-500mg |
4-Trifluoromethyl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester |
291289-18-4 | 95% | 500mg |
$455 | 2024-07-28 | |
eNovation Chemicals LLC | Y1008639-250mg |
4-Trifluoromethyl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester |
291289-18-4 | 95% | 250mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1008639-1g |
4-Trifluoromethyl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester |
291289-18-4 | 95% | 1g |
$665 | 2024-07-28 | |
1PlusChem | 1P019GL6-1g |
tert-butyl4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate-B28582 |
291289-18-4 | 95% | 1g |
$864.00 | 2024-05-06 | |
eNovation Chemicals LLC | Y1008639-5g |
4-Trifluoromethyl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester |
291289-18-4 | 95% | 5g |
$2675 | 2025-02-22 | |
eNovation Chemicals LLC | Y1008639-500mg |
4-Trifluoromethyl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester |
291289-18-4 | 95% | 500mg |
$455 | 2025-02-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X198336A-250mg |
tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate |
291289-18-4 | 0.95 | 250mg |
¥2080.8 | 2024-07-23 |
tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 291289-18-4)
Tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 291289-18-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, holds promise in the development of novel therapeutic agents. The presence of a trifluoromethyl group and a carboxylate moiety contributes to its distinct chemical properties, making it a valuable scaffold for drug design and discovery.
The trifluoromethyl group is a well-known pharmacophore in medicinal chemistry due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. Its incorporation into the molecular framework of Tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate enhances the compound's potential as an active pharmaceutical ingredient (API). Recent studies have highlighted the role of trifluoromethylated compounds in the development of antiviral, anti-inflammatory, and anticancer agents, underscoring their therapeutic significance.
The dihydropyridine core of this compound is another critical feature that contributes to its pharmacological relevance. Dihydropyridines are well-established in medicinal chemistry for their role in calcium channel modulation. Specifically, they are widely used in the treatment of hypertension and angina pectoris due to their ability to selectively block L-type calcium channels. The modification of this core with a carboxylate group further expands its pharmacological potential, enabling diverse interactions with biological targets.
In recent years, there has been a surge in research focused on the development of novel dihydropyridine derivatives with enhanced pharmacokinetic profiles. The carboxylate functionality in Tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate not only improves solubility but also facilitates various chemical modifications, making it an attractive intermediate for synthetic chemistry. This flexibility has allowed researchers to explore its potential in multiple therapeutic areas.
The synthesis of Tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate involves intricate organic transformations that highlight the compound's synthetic complexity. The introduction of the trifluoromethyl group typically requires specialized reagents and conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve this transformation efficiently.
The pharmacological evaluation of this compound has revealed promising results in preclinical studies. Its interaction with various biological targets suggests potential applications in treating neurological disorders, cardiovascular diseases, and metabolic syndromes. The combination of the dihydropyridine core and the trifluoromethyl group creates a unique profile that distinguishes it from existing drugs on the market.
Ongoing research is focused on optimizing the pharmacological properties of Tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate through structural modifications and computational drug design. By leveraging computational tools such as molecular docking and quantum mechanics simulations, scientists are able to predict binding affinities and optimize lead compounds for clinical development. These advancements are expected to accelerate the translation of this compound from bench to bedside.
The industrial significance of this compound cannot be overstated. Its synthesis and application in pharmaceutical research represent a convergence of cutting-edge chemical synthesis and biotechnology. As the demand for innovative therapeutic solutions grows, compounds like Tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate will continue to play a pivotal role in addressing unmet medical needs.
In conclusion, Tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 291289-18-4) is a multifaceted compound with significant potential in pharmaceutical development. Its unique structural features, combined with its promising pharmacological properties, make it a valuable asset in the quest for novel therapeutics. As research progresses, this compound is poised to make substantial contributions to medicine and healthcare.
291289-18-4 (tert-butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate) 関連製品
- 326618-92-2(1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid)
- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)
- 2171691-70-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid)
- 2137142-22-2(4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide)
- 1803584-93-1(N-(3-phenoxypropyl)oxan-4-amine hydrochloride)
- 68158-36-1(4(1H)-Quinolinone, 3-bromo-)
- 1807273-91-1(Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate)
- 2005836-53-1(tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate)
- 54151-35-8(1-Dipropylamino-2-propanone)
- 1341835-26-4(1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol)



